molecular formula C12H9BrN2O2 B14917145 6-(4-Bromophenoxy)nicotinamide

6-(4-Bromophenoxy)nicotinamide

Cat. No.: B14917145
M. Wt: 293.12 g/mol
InChI Key: RCHVGGXBEUIIOW-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)nicotinamide is a chemical compound with the molecular formula C12H9BrN2O2 It is a derivative of nicotinamide, which is an amide form of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)nicotinamide typically involves the reaction of 4-bromophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Bromophenoxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence cellular energy metabolism, DNA repair, and regulation of transcription processes. The compound may exert its effects by modulating the activity of enzymes such as poly-ADP-ribose-polymerases (PARPs) and sirtuins, which are involved in cellular stress responses and longevity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenoxy)-N-[(3S)-3-piperidinyl]nicotinamide dihydrochloride
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

6-(4-Bromophenoxy)nicotinamide is unique due to its specific bromophenoxy substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

6-(4-bromophenoxy)pyridine-3-carboxamide

InChI

InChI=1S/C12H9BrN2O2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16)

InChI Key

RCHVGGXBEUIIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)N)Br

Origin of Product

United States

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